3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile

Nilotinib Synthesis Process Chemistry Regioselective Aromatic Substitution

Sourcing the correct regioisomer is critical; the 4-methyl analog leads to an undesired API regioisomer, causing costly synthesis failures and analytical non-compliance. This 2-methyl isomer is the definitive intermediate for nilotinib and the required reference standard for ICH-compliant impurity control. · Ensures correct API regioisomer in patented nilotinib synthetic routes. · Serves as the primary CRM for quantifying the 2-methyl isomer impurity in ANDA submissions. · Enables precise SAR studies of the imidazole region within a trifluoromethyl-benzonitrile scaffold.

Molecular Formula C12H8F3N3
Molecular Weight 251.21 g/mol
Cat. No. B8163999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile
Molecular FormulaC12H8F3N3
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=CC(=C2)C(F)(F)F)C#N
InChIInChI=1S/C12H8F3N3/c1-8-17-2-3-18(8)11-5-9(7-16)4-10(6-11)12(13,14)15/h2-6H,1H3
InChIKeyHANLBJZJPQLNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile: Chemical Profile & Procurement


3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile (CAS 641571-07-5) is a heterocyclic building block and a key intermediate in the synthesis of the tyrosine kinase inhibitor nilotinib. Its core structure features a benzonitrile scaffold substituted with a trifluoromethyl group and a 2-methylimidazole moiety at the 3- and 5- positions, respectively. This specific substitution pattern distinguishes it from its 4-methylimidazole isomer and is critical for its role in generating the desired active pharmaceutical ingredient (API) via a specific synthetic route [1]. Its significance as a process-related impurity of nilotinib further mandates its use as a reference standard in analytical quality control .

Nilotinib API intermediate Required building block for a specific patented synthetic route to nilotinib.
Isomer-specific reference standard Distinguishes Nilotinib Impurity 1 from the 4-methyl isomer in analytical methods.
Heterocyclic fragment library Enables exploration of 2-methylimidazole SAR in drug discovery screening.

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile: Isomer Specificity


The position of the methyl group on the imidazole ring is a critical determinant of reactivity and biological activity. Attempting to substitute 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-benzonitrile with its 4-methylimidazole isomer (CAS 641571-12-2) in the synthesis of nilotinib would lead to a different, undesired regioisomer of the API. The distinct electronic and steric properties of the 2-methyl versus the 4-methyl group dictate the orientation of subsequent nucleophilic aromatic substitution and coupling reactions, making the two isomers non-interchangeable in the synthetic pathway . Furthermore, their separation and qualification as distinct process-related impurities require isomer-specific reference standards, as analytical methods must differentiate between them .

Target
2-Methylimidazole isomer
This compound participates in the intended nucleophilic aromatic substitution to build the nilotinib intermediate with correct regioisomer orientation.
Potential substitute
4-Methylimidazole isomer
CAS 641571-12-2 leads to an undesired regioisomer of nilotinib if used in the same synthetic step; it cannot fulfill the intermediate role.
Procurement risk: Using the 4-methyl isomer may derail synthetic pathway and cause impurity misidentification. Isomer-specific analytical standards are mandatory; a single isomer standard cannot quantify both process-related impurities.

3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile: Key Differentiation Evidence


Isomer-Specific Synthesis for Nilotinib

The compound is specifically generated via the nucleophilic aromatic substitution of 3-fluoro-5-(trifluoromethyl)benzonitrile with 2-methylimidazole, a step documented in the nilotinib synthesis. This contrasts with alternative routes that start with 4-methylimidazole to produce the 4-methyl isomer. The use of 2-methylimidazole is not arbitrary; it is required to build the correct intermediate for a specific synthetic sequence where the methyl group position is crucial for subsequent transformations . The isomerically pure product, with a standard purity of >95%, directly reflects this controlled synthesis .

Regioselective synthesis
Reported
Target 2-methylimidazole + SNAr → correct nilotinib intermediate (purity >95%)
Comparator 4-methylimidazole route yields different regioisomer; not interchangeable
Confirms isomer identity for API intermediate procurement.
Source: patent-described synthetic route; independent replication data not provided.
Nilotinib Synthesis Process Chemistry Regioselective Aromatic Substitution

Distinct Impurity Standard Role

In the quality control of nilotinib, this compound is classified as Nilotinib Impurity 1 (the 2-methyl isomer) and requires a distinct analytical standard separate from Nilotinib Impurity 8 (the 4-methyl isomer). The two compounds must be identified and quantified independently in HPLC methods to meet pharmacopeial standards. Their different retention times and spectral signatures are critical for method specificity . Using a single isomer standard cannot confirm the absence or quantity of the other, leading to potential non-compliance and batch rejection [1].

Impurity standard role
Class-level inference
Nilotinib Impurity 1 (2-methyl, C₁₂H₈F₃N₃) and Impurity 8 (4-methyl) require separate certified reference standards for HPLC quantification per ICH guidelines.
Supports method specificity and impurity profiling workflow.
Different retention times necessitate isomer-specific standards; class-level requirement from pharmacopeial impurity control.
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Differentiated Physicochemical Properties

While direct head-to-head melting point and solubility data are not published in a single comparative study, the structural difference between the 2-methyl and 4-methyl isomers is known to impart distinct physicochemical properties. The positioning of the methyl group near the nucleophilic imidazole N-3 atom in the 2-methyl isomer creates a different steric and electronic environment compared to the 4-methyl isomer, affecting its dipole moment and basicity. This class-level inference explains why the two are often sold as separate items in compound libraries for fragment screening, where subtle changes in substitution pattern can modulate target binding .

Physicochemical differentiation
Class-level inference
2-methyl vs 4-methyl substitution alters steric/electronic environment, dipole moment, and basicity, leading to distinct fragment screening profiles.
Supports complete SAR exploration; single-isomer library may miss binding interactions.
No head-to-head quantitative study; inference based on regioisomer SAR principles.
Physical Chemistry Isomer Library Design Fragment-Based Drug Discovery

Applications of 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile


Nilotinib API Process & Impurity Control

The compound is indispensable as a starting material or intermediate in a specific, patented synthetic route to nilotinib. It is required for the production of the correct regioisomer of the API . During process scale-up, it serves as a primary reference to monitor and control the formation of the Nilotinib Impurity 1, ensuring the final drug substance's purity profile meets ICH guidelines .

Certified Reference Standard for Method Validation

Analytical chemists in quality control (QC) and regulatory affairs must use this compound as a certified reference standard (CRM). Its procurement is essential for developing and validating accurate HPLC, UPLC, or LC-MS methods that can formally quantify the 2-methyl isomer impurity in nilotinib drug substance and finished product, a requirement for ANDA submissions .

Fragment-Based Drug Discovery & Isomer Library

Medicinal chemists constructing focused libraries of heterocyclic fragments can use this compound to probe the structure-activity relationships (SAR) of the imidazole region within a trifluoromethyl-benzonitrile scaffold. The specific 2-methyl substitution provides a distinct chemical feature compared to 4-methyl or unsubstituted analogs, aiding in the exploration of novel target interactions, particularly where steric or electronic modulation near the imidazole's nitrogen is hypothesized to be key .

Application
Selection Property
Validation Focus
Nilotinib API synthesis & impurity control
Regioisomer-specific intermediate
Confirmation of correct nilotinib regioisomer; impurity 1 monitoring per ICH guidelines
Reference standard for method validation
Certified isomer identity and purity profile
HPLC/UPLC method specificity demonstration; impurity quantification accuracy
Fragment-based drug discovery
2-methylimidazole substitution pattern
SAR exploration of imidazole region; steric/electronic modulation screening
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